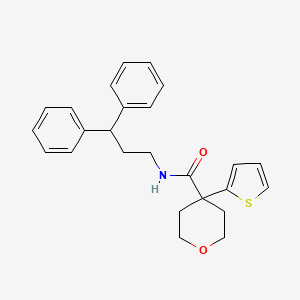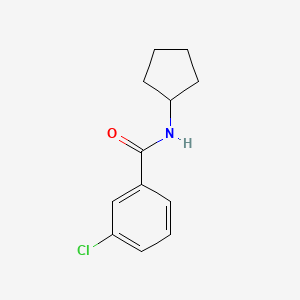
6-chloro-N-(2-chloro-4-methylphenyl)pyridine-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-chloro-N-(2-chloro-4-methylphenyl)pyridine-3-carboxamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in drug discovery and development. This compound belongs to the class of pyridine carboxamides and is known for its unique structure and properties.
作用機序
The mechanism of action of 6-chloro-N-(2-chloro-4-methylphenyl)pyridine-3-carboxamide is not fully understood. However, it is believed to act by binding to the active site or allosteric site of its target enzymes or receptors and inhibiting their activity. It may also act by modulating the conformational changes of its target proteins and altering their downstream signaling pathways.
Biochemical and Physiological Effects:
6-chloro-N-(2-chloro-4-methylphenyl)pyridine-3-carboxamide has been found to exhibit various biochemical and physiological effects. It has been reported to inhibit the proliferation and migration of cancer cells, reduce the production of pro-inflammatory cytokines, and enhance the activity of GABA-A receptors. However, its effects on other physiological systems such as the cardiovascular, respiratory, and immune systems are not well understood.
実験室実験の利点と制限
The advantages of using 6-chloro-N-(2-chloro-4-methylphenyl)pyridine-3-carboxamide in lab experiments include its potent inhibitory activity against various enzymes and receptors, its unique structure and properties, and its potential applications in drug discovery and development. However, its limitations include its low solubility in water and its potential toxicity to cells and tissues at high concentrations.
将来の方向性
There are several future directions for the research on 6-chloro-N-(2-chloro-4-methylphenyl)pyridine-3-carboxamide. Some of the possible directions include:
1. Synthesis and evaluation of its analogs with improved potency and selectivity.
2. Investigation of its effects on other physiological systems such as the cardiovascular, respiratory, and immune systems.
3. Development of its formulations with improved solubility and bioavailability.
4. Evaluation of its potential applications in combination therapy with other drugs.
5. Investigation of its effects on the gut microbiome and its potential applications in the treatment of gut-related disorders.
6. Development of its applications in imaging and diagnostic techniques.
In conclusion, 6-chloro-N-(2-chloro-4-methylphenyl)pyridine-3-carboxamide is a promising chemical compound with potential applications in drug discovery and development. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research on this compound may lead to the development of novel drugs for the treatment of various diseases.
合成法
The synthesis of 6-chloro-N-(2-chloro-4-methylphenyl)pyridine-3-carboxamide involves the reaction of 6-chloro-3-pyridinecarboxylic acid with 2-chloro-4-methylaniline in the presence of a coupling agent such as N,N'-diisopropylcarbodiimide (DIC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran (THF) under an inert atmosphere. The resulting product is purified using column chromatography or recrystallization.
科学的研究の応用
6-chloro-N-(2-chloro-4-methylphenyl)pyridine-3-carboxamide has been extensively studied for its potential applications in drug discovery and development. It has been found to exhibit potent inhibitory activity against various enzymes and receptors involved in the pathogenesis of several diseases such as cancer, inflammation, and neurological disorders. For example, it has been reported to inhibit the activity of protein kinase C (PKC), a key regulator of cell growth and differentiation, and thus has potential applications in cancer therapy. It has also been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of pro-inflammatory prostaglandins, and thus has potential applications in the treatment of inflammatory diseases. Furthermore, it has been reported to act as a positive allosteric modulator of the GABA-A receptor, a neurotransmitter receptor involved in the regulation of anxiety and sleep, and thus has potential applications in the treatment of anxiety and sleep disorders.
特性
IUPAC Name |
6-chloro-N-(2-chloro-4-methylphenyl)pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10Cl2N2O/c1-8-2-4-11(10(14)6-8)17-13(18)9-3-5-12(15)16-7-9/h2-7H,1H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SEAZEBSYPHTTSJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)C2=CN=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10Cl2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[(2E)-1-[(4-Chlorophenyl)methoxy]-1,2-dihydropyridin-2-ylidene]benzenesulfonamide](/img/structure/B2713233.png)
![N-(4-chlorobenzyl)-4-{[3-(4-methylpiperidin-1-yl)pyrazin-2-yl]oxy}benzamide](/img/structure/B2713234.png)
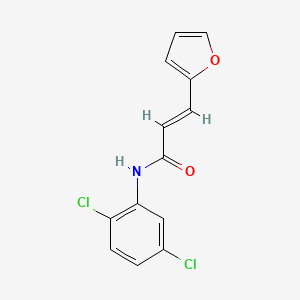

![3-((2-(5-(4-fluorophenyl)-3-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)-2-oxoethyl)thio)-5-methyl-[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one](/img/structure/B2713238.png)
![N-[(allylamino)carbonothioyl]-2-thiophenesulfonamide](/img/structure/B2713241.png)
![(E)-N-[(2R,3S)-2-(1-Ethylpyrazol-4-yl)oxolan-3-yl]-2-phenylethenesulfonamide](/img/structure/B2713242.png)
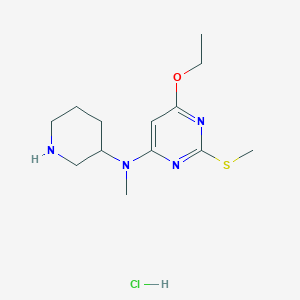
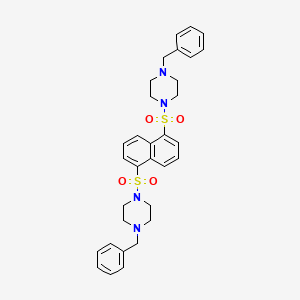
![5-Oxa-2-azaspiro[3.4]octane-6-carboxylic acid;hydrochloride](/img/structure/B2713249.png)
![2-Furanyl-[4-(4-phenoxyphenyl)sulfonyl-1-piperazinyl]methanone](/img/structure/B2713250.png)
